An In-Depth Technical Guide to (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid: Synthesis, Characterization, and Biological Evaluation
An In-Depth Technical Guide to (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid: Synthesis, Characterization, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid is a tetralin-based organic compound that has garnered interest within the scientific community for its potential pharmacological applications.[1] Its structural architecture, featuring a methoxy-substituted tetrahydronaphthalene core linked to an acetic acid moiety, suggests its potential as a modulator of biological pathways, particularly those involved in inflammation and pain.[1] This guide provides a comprehensive overview of the synthesis, physicochemical properties, analytical characterization, and proposed biological evaluation of this compound, offering a technical resource for researchers in medicinal chemistry and drug discovery.
The tetralin scaffold is a key structural element in a variety of biologically active molecules, including some with anti-inflammatory, antidepressant, and antifungal properties.[2] The methoxy group and the acetic acid side chain of the title compound are critical functionalities that can influence its pharmacokinetic and pharmacodynamic properties. This guide will delve into the scientific rationale behind the synthesis and evaluation of this compound, providing detailed, actionable protocols for laboratory investigation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid is fundamental for its handling, formulation, and interpretation of biological data. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 57351-00-5 | |
| Molecular Formula | C₁₃H₁₆O₃ | |
| Molecular Weight | 220.26 g/mol | |
| IUPAC Name | 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid | |
| Synonyms | 2-(6-Methoxy-2-tetralinyl)acetic acid, 2-(6-methoxytetralin-2-yl)acetic acid, 6-methoxy-1,2,3,4-tetrahydronaphthalen-2-ylacetic acid, 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanoic acid | |
| Appearance | Solid (predicted) | General chemical knowledge |
| Solubility | Limited aqueous solubility is expected due to the hydrophobic tetralin core. Soluble in organic solvents like ethanol, DMSO, and DMF. | General chemical principles |
Synthesis of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid
The synthesis of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid can be achieved through a multi-step process, with a key final step involving the reduction of a ketone precursor. The following sections detail a plausible and efficient synthetic route.
Synthetic Strategy Overview
A common and effective strategy for the synthesis of the target compound involves the initial preparation of (6-Methoxy-1-oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid, followed by the reduction of the ketone functionality. This approach allows for the construction of the core tetralone structure, followed by the specific removal of the carbonyl group to yield the desired tetralin.
Experimental Protocol: Reduction of (6-Methoxy-1-oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid
This protocol is based on a well-established zinc-mediated reduction method, which has been shown to be highly efficient for similar substrates.[1][3]
Materials:
-
(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid (Substrate)
-
Zinc powder
-
Glacial acetic acid
-
Deionized water
-
Celite
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substrate, (6-Methoxy-1-oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid, in a mixture of acetic acid and water. A typical ratio would be approximately 3:1 acetic acid to water.
-
Addition of Zinc: To the stirred solution, add an excess of zinc powder. For instance, for every 1 mole of the substrate, 2.5 moles of zinc powder can be used.[3]
-
Heating: Heat the reaction mixture to 80°C and maintain this temperature with vigorous stirring for 2 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the excess zinc and other insoluble materials.
-
Solvent Removal: Remove the acetic acid from the filtrate under reduced pressure.
-
Precipitation and Isolation: Add water to the residue to precipitate the crude product. Collect the solid product by filtration.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid.
Causality Behind Experimental Choices:
-
Zinc in Acetic Acid: This combination is a classical method for the Clemmensen reduction, which is effective for reducing ketones to alkanes, particularly those that are stable in acidic conditions.
-
Excess Zinc: Using an excess of the reducing agent ensures the complete conversion of the starting material.
-
Heating: The reaction is heated to increase the rate of reaction.
-
Celite Filtration: Celite is a diatomaceous earth that acts as a filter aid, preventing the fine zinc particles from clogging the filter paper and ensuring a clean filtrate.
Analytical Characterization
The identity and purity of the synthesized (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid must be confirmed using a suite of analytical techniques.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, the protons of the tetralin ring, and the protons of the acetic acid moiety. The integration of these signals will confirm the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, including the aromatic carbons, the methoxy carbon, the aliphatic carbons of the tetralin ring, and the carbonyl and methylene carbons of the acetic acid group.[4]
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretching of the methoxy group, and C-H stretches of the aromatic and aliphatic portions of the molecule.[4]
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural confirmation.[5]
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound. A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid like acetic acid or formic acid to suppress ionization of the carboxylic acid) would be suitable.[6]
-
Gas Chromatography (GC): GC can also be used for purity assessment, potentially after derivatization of the carboxylic acid to a more volatile ester.[5]
Potential Biological Activity and Evaluation
The structural similarity of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid to known anti-inflammatory agents suggests that it may exhibit similar biological activities.[1] Specifically, its resemblance to 6-methoxy-2-naphthylacetic acid (6-MNA), the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) nabumetone, points towards the cyclooxygenase (COX) enzymes as potential targets.[1]
Proposed Mechanism of Action: COX Inhibition
The COX enzymes (COX-1 and COX-2) are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain and inflammation.[7] Inhibition of these enzymes is the primary mechanism of action for most NSAIDs.
In Vitro Evaluation: COX Inhibition Assay
To determine the inhibitory activity of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid against COX-1 and COX-2, a cell-free enzyme inhibition assay can be performed.
Principle:
This assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid by purified COX-1 and COX-2 enzymes. The amount of PGE2 produced is quantified, and the inhibitory effect of the test compound is determined by comparing the PGE2 levels in the presence and absence of the compound.
Experimental Protocol (ELISA-based): [8][9]
-
Enzyme and Substrate Preparation: Prepare solutions of purified human or ovine COX-1 and COX-2 enzymes and a solution of the substrate, arachidonic acid.
-
Incubation: In a microplate, incubate the COX enzyme with various concentrations of the test compound (or vehicle control) for a defined period (e.g., 10 minutes at 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination: After a specific incubation time (e.g., 2 minutes at 37°C), stop the reaction by adding a suitable reagent (e.g., a solution of stannous chloride).[10]
-
PGE2 Quantification: Quantify the amount of PGE2 produced in each well using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity).
In Vivo Evaluation: Acetic Acid-Induced Writhing Test
The acetic acid-induced writhing test is a widely used animal model to screen for peripherally acting analgesics.[11]
Principle:
Intraperitoneal injection of acetic acid in mice causes a painful inflammatory response, leading to characteristic stretching and writhing movements. The analgesic effect of a test compound is determined by its ability to reduce the number of writhes.[12][13]
Experimental Protocol:
-
Animal Acclimatization: Acclimate male Swiss albino mice to the laboratory environment for at least one week before the experiment.
-
Grouping and Administration: Divide the mice into groups (e.g., control, standard drug, and test compound groups). Administer the test compound at different doses orally or intraperitoneally. The control group receives the vehicle, and the standard group receives a known analgesic like aspirin or indomethacin.
-
Induction of Writhing: After a specific pre-treatment time (e.g., 30 minutes), inject a solution of acetic acid (e.g., 0.6% v/v in saline) intraperitoneally into each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period (e.g., 20 minutes).
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the control group and analyze the data for statistical significance.
Conclusion
(6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid represents a promising scaffold for the development of new therapeutic agents, particularly in the area of anti-inflammatory and analgesic drugs. This technical guide provides a comprehensive framework for its synthesis, purification, characterization, and biological evaluation. The detailed protocols and the scientific rationale behind the experimental choices are intended to empower researchers to further investigate the potential of this and related compounds. The proposed evaluation of its COX inhibitory activity and in vivo analgesic effects will be crucial in elucidating its pharmacological profile and its potential for future drug development.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide. BenchChem.
- Riendeau, D., et al. (2006). An ELISA method to measure inhibition of the COX enzymes.
- Riendeau, D., et al. (2006). An ELISA method to measure inhibition of the COX enzymes.
- Smolecule. (2023). (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid. Smolecule.
- Gawade, S. P. (2012). Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of Pharmacology and Pharmacotherapeutics, 3(4), 348.
- RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab.
- SAS Publishers. (n.d.). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. SAS Publishers.
- ResearchGate. (n.d.). Tetralin including anticancer drugs.
- Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models. PMC - PubMed Central.
- ChemicalBook. (n.d.). 6-METHOXY-1-OXO-1,2,3,4-TETRAHYDRONAPHTHALEN-2-YL)ACETIC ACID synthesis. ChemicalBook.
- PLOS One. (n.d.). Analgesic and Anti-Inflammatory Properties of Gelsolin in Acetic Acid Induced Writhing, Tail Immersion and Carrageenan Induced Paw Edema in Mice. PLOS One.
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH.
- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
- ResearchGate. (n.d.). Tetralin-based anti-inflammatory agents.
- OUCI. (n.d.).
- MDPI. (n.d.).
- SUPPORTING INFORM
- CymitQuimica. (n.d.). (6-METHOXY-1,2,3,4-TETRAHYDRO-NAPHTHALEN-2-YL)-ACETIC ACID. CymitQuimica.
- Organic Syntheses Procedure. (n.d.). 6-METHOXY-β-TETRALONE. Organic Syntheses Procedure.
- ChemicalBook. (n.d.). 6-methoxy-1-tetralone synthesis. ChemicalBook.
- New Thiazoline-Tetralin Derivatives and Biological Activity Evalu
- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
- ERIC. (2023).
- University of Illinois. (n.d.).
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Heterogeneous Catalytic Transfer Hydrogenation and Its Relation to Other Methods for Reduction of Organic Compounds. (n.d.).
- ChemRxiv. (n.d.).
- ANALYTICAL METHODS. (n.d.).
- Thermo Fisher Scientific. (n.d.). Chromatography solvents. Thermo Fisher Scientific.
Sources
- 1. Buy (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid | 57351-00-5 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. 6-METHOXY-1-OXO-1,2,3,4-TETRAHYDRONAPHTHALEN-2-YL)ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. rjptsimlab.com [rjptsimlab.com]
- 12. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. saspublishers.com [saspublishers.com]
